N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXUZKYHPHSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-methoxybenzoyl chloride, followed by nitration. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or electroluminescence.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(4-Methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Biological Activity
N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11N3O4S
- Molecular Weight : 329.33 g/mol
- CAS Registry Number : 301858-92-4
- Structure : The compound features a benzothiazole moiety substituted with a methoxy group and a nitro group on the benzamide structure.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Methoxylation : Introduction of the methoxy group via reaction with methanol in the presence of a base.
- Amidation : Formation of the benzamide by reacting the methoxy-nitrobenzothiazole with an amine under suitable conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Findings :
- In vitro assays demonstrated significant inhibition of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.
- The compound's ability to modulate inflammatory cytokines (IL-6 and TNF-α) was assessed using ELISA techniques, revealing a reduction in their expression levels upon treatment with the compound .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit antibacterial and antifungal activities, making them valuable in combating infections.
Key Findings :
- Structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring enhance antibacterial efficacy against resistant strains.
- The mechanism may involve disruption of microbial metabolic pathways or interference with cell wall synthesis.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.
- Cell Cycle Arrest : It effectively halts cell division at specific checkpoints, preventing tumor growth.
- Cytokine Modulation : Reduces inflammatory markers that contribute to tumor progression and metastasis.
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Unique Structural Features | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-3-nitrobenzamide | Lacks benzothiazole moiety | Moderate anticancer activity |
| 2,6-Difluoro-N-(4-methoxyphenyl)-3-nitrobenzamide | Fluorine substitutions enhance activity | Enhanced antibacterial properties |
| Benzothiazole Derivatives | Various substitutions on the benzothiazole core | Broad range of activities including anticancer and antimicrobial |
Q & A
Q. Q1. What are the recommended synthetic routes for N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how do reaction conditions influence yield?
A1. The compound can be synthesized via condensation of 3-nitrobenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) is critical to avoid side reactions such as nitro group reduction or methoxy deprotection. Catalytic bases like DMAP (4-dimethylaminopyridine) can improve reaction efficiency .
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
A2.
- 1H NMR : The methoxy group (OCH₃) appears as a singlet at δ ~3.8–4.0 ppm. The benzothiazole NH proton resonates at δ ~12.5 ppm (broad, exchangeable). Aromatic protons from the nitrobenzamide moiety split into multiplets between δ 7.5–8.5 ppm.
- IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) confirm functional groups. Discrepancies in these peaks may indicate incomplete coupling or degradation .
Advanced Research Questions
Q. Q3. How does the nitro group at the 3-position influence electronic properties and biological activity compared to other substituents?
A3. The nitro group introduces strong electron-withdrawing effects, altering the electron density of the benzamide core. This enhances electrophilic character, potentially improving binding to targets like enzymes or receptors. Comparative studies with analogs (e.g., chloro or methoxy substituents) show that the nitro group increases antibacterial potency but may reduce solubility, requiring formulation adjustments .
Q. Q4. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
A4. Single-crystal X-ray diffraction (SC-XRD) using SHELX software is recommended. Key steps:
Data collection : High-resolution (≤0.8 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., N–H···O interactions).
Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking in benzothiazole rings) .
Q. Q5. How can computational modeling (e.g., DFT, molecular docking) predict binding modes to biological targets?
A5.
- DFT : B3LYP/6-311G(d) optimizes geometry and calculates HOMO-LUMO gaps to assess reactivity. The nitro group’s electron affinity correlates with nucleophilic attack susceptibility.
- Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or bacterial enzymes). Key residues (e.g., catalytic Ser/His in hydrolases) may form hydrogen bonds with the amide or nitro groups .
Data Contradiction and Reproducibility
Q. Q6. How should researchers address discrepancies in reported biological activities across studies?
A6.
Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size or solvent (DMSO vs. saline).
Structure verification : Confirm compound purity via HPLC (>95%) and LC-MS to rule out degradation products.
Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-methyl-1,3-benzothiazol-2-yl) analogs) to identify substituent-dependent trends .
Q. Q7. Why do solubility and stability profiles vary in different solvent systems?
A7. The nitro group’s hydrophobicity and benzothiazole’s aromaticity limit aqueous solubility. Stability studies in DMSO/water mixtures (1:1) at 25°C show <5% degradation over 48 hours, but acidic/basic conditions hydrolyze the amide bond. Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .
Methodological Optimization
Q. Q8. What strategies improve yield in multi-step syntheses involving benzothiazole intermediates?
A8.
- Step 1 : Synthesize 4-methoxy-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol with chloroacetic acid under reflux.
- Step 2 : Couple with 3-nitrobenzoyl chloride using Schlenk techniques to exclude moisture.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and nitro byproducts. Average yields: 60–75% .
Q. Q9. How can in vitro assays differentiate between specific and non-specific target interactions?
A9.
- Control experiments : Include a "scrambled" analog (e.g., N-(4-methoxyphenyl)-3-nitrobenzamide) lacking the benzothiazole moiety.
- Kinetic assays : Surface plasmon resonance (SPR) measures binding affinity (KD) and stoichiometry. A >10-fold difference in KD between the target and off-target proteins confirms specificity .
Future Directions
Q. Q10. What advanced techniques (e.g., cryo-EM, metabolomics) could elucidate mechanisms of action?
A10.
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for dynamic binding insights.
- Metabolomics : LC-MS/MS profiles metabolic perturbations (e.g., TCA cycle intermediates) in treated cell lines to identify downstream effects.
- In vivo models : Zebrafish or murine studies with radiolabeled compound (¹⁴C or ³H) track biodistribution and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
